1,3,7-Triethylxanthine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31542-50-4 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1,3,7-triethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-13-7-12-9-8(13)10(16)15(6-3)11(17)14(9)5-2/h7H,4-6H2,1-3H3 |
InChI Key |
RUZDFVZSCVNECE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1,3,7 Triethylxanthine
General Synthetic Routes to Alkylated Xanthine (B1682287) Core Structures
The construction of the fundamental bicyclic purine (B94841) system of xanthines can be achieved through several established synthetic strategies. These methods provide the foundational core that can be subsequently modified or are designed to incorporate desired substituents during the primary synthesis.
The Traube synthesis, first reported in 1900, remains one of the most classical and widely utilized methods for preparing xanthine analogs. nih.gov This pathway traditionally begins with the condensation of urea (B33335) or a substituted urea with cyanoacetic acid to form a 6-aminouracil (B15529) derivative. biointerfaceresearch.com To achieve N-substitution, as required for 1,3,7-triethylxanthine, one would typically start with an N,N'-diethylurea.
The general sequence of the Traube synthesis involves several key steps:
Condensation: Reaction of a urea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride.
Cyclization: Treatment with an alkali solution closes the ring to form a 6-aminouracil. biointerfaceresearch.com
Nitrosation: The 6-aminouracil is treated with sodium nitrite (B80452) in an acidic medium to introduce a nitroso group at the C5 position. nih.gov
Reduction: The nitroso group is then reduced to an amino group, typically using a reducing agent like sodium dithionite, to yield a 5,6-diaminouracil (B14702). nih.gov
Cyclization/Annulation: The final step involves the formation of the imidazole (B134444) ring. This is commonly achieved by reacting the 5,6-diaminouracil with formic acid or triethyl orthoformate, which provides the C8 carbon and facilitates the ring closure to form the xanthine core. nih.govasianpubs.org
Adaptations for synthesizing N-substituted xanthines involve either starting with appropriately substituted precursors (e.g., 1,3-diethylurea) or performing alkylation steps on the uracil (B121893) intermediate prior to the final cyclization. nih.gov
To improve efficiency and yield, modern organic synthesis has moved towards one-pot reactions that combine multiple steps without isolating intermediates. For xanthine synthesis, one-pot methods have been developed that often involve the direct coupling of a 5,6-diaminouracil with an aldehyde. biointerfaceresearch.com In some variations, a 5,6-diaminouracil is treated with an aldehyde to form an intermediate imine, which then undergoes oxidative cyclization to yield the final 8-substituted xanthine derivative in a single vessel. nih.gov These methods offer significant advantages by reducing reaction time, minimizing solvent waste, and simplifying purification processes. biointerfaceresearch.com
Xanthine-annealed synthesis refers to the strategic construction (annulation) of the imidazole ring onto a pre-existing, functionalized pyrimidine (B1678525) ring. researchgate.net This is the crucial final step in many xanthine syntheses, including the Traube method. The reaction involves the cyclization of a 5,6-diaminouracil derivative. nih.gov The choice of reagent for this step determines the substitution at the C8 position. For an 8-unsubstituted xanthine, formic acid or triethyl orthoformate is typically used. asianpubs.org For 8-substituted xanthines, a carboxylic acid or its derivative can be used, often requiring a coupling agent or activation to first form an amide at the N5-amino group, followed by base- or acid-catalyzed cyclization. frontiersin.org Microwave-assisted ring closure reactions have been shown to dramatically reduce reaction times for this step from hours to minutes. nih.gov
| Synthetic Route | Key Precursors | Primary Advantages | Common Applications |
|---|---|---|---|
| Traube's Synthesis | Urea, Cyanoacetic Acid | Well-established, versatile for various substitutions | Preparation of 8-unsubstituted and 8-substituted xanthines |
| One-Pot Synthesis | 5,6-Diaminouracil, Aldehydes | High efficiency, reduced reaction time and waste | Rapid synthesis of 8-substituted xanthine libraries |
| Xanthine-Annealed Techniques | 5,6-Diaminouracil, Formic Acid/Orthoesters | Focuses on the critical ring-closing step, can be optimized | Finalizing the purine scaffold in multi-step syntheses |
Specific Chemical Synthesis of this compound
The synthesis of this compound, which is not a naturally occurring compound, requires a targeted chemical strategy to place ethyl groups specifically at the N1, N3, and N7 positions. This can be achieved either by building the molecule from ethylated precursors or by sequential alkylation of the xanthine core.
A common and direct route to this compound is the stepwise ethylation of the parent xanthine molecule. The different nitrogen atoms on the xanthine ring exhibit varying reactivity depending on the reaction conditions, particularly the pH. This differential reactivity can be exploited to achieve regioselective alkylation.
A plausible synthetic pathway would be:
Synthesis of 1,3-Diethylxanthine: The process can start from 1,3-diethyl-5,6-diaminouracil (B15585), which is then cyclized using a reagent like triethyl orthoformate. This precursor can be synthesized via the Traube method starting from N,N'-diethylurea.
Ethylation at the N7 Position: 1,3-Diethylxanthine is then subjected to a final alkylation step. The reaction with an ethylating agent such as ethyl iodide or diethyl sulfate, typically in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF), will add the final ethyl group at the N7 position to yield this compound. The N7 position is generally susceptible to alkylation in N1,N3-disubstituted xanthines.
| Step | Target Position(s) | Starting Material | Typical Reagents | Product |
|---|---|---|---|---|
| 1 | N1, N3 | N,N'-Diethylurea + Cyanoacetic Acid | Acetic Anhydride, NaOH, NaNO₂, Na₂S₂O₄ | 1,3-Diethyl-5,6-diaminouracil |
| 2 | C8 (Ring Closure) | 1,3-Diethyl-5,6-diaminouracil | Triethyl orthoformate or Formic Acid | 1,3-Diethylxanthine |
| 3 | N7 | 1,3-Diethylxanthine | Ethyl iodide (C₂H₅I), K₂CO₃ in DMF | This compound |
The formation of the bicyclic purine ring system is the defining moment in xanthine synthesis. As outlined in the Traube synthesis, this key step is the cyclization of a diaminopyrimidine intermediate. nih.gov For the specific synthesis of a 1,3,7-tri-substituted xanthine, the strategy would involve creating a 1,3-diethyl-5,6-diaminouracil precursor first.
The cyclization is an intramolecular condensation reaction. When this diaminouracil is heated with triethyl orthoformate, the N5-amino group attacks the electrophilic carbon of the orthoformate, followed by elimination of ethanol (B145695) and subsequent attack by the N6-amino group to close the five-membered imidazole ring. asianpubs.org This annulation step is highly effective and crucial for forming the stable, aromatic purine core of the target molecule before the final N7-alkylation is performed. nih.gov
Derivatization at the C8 Position of this compound Analogues
The C8 position of the xanthine nucleus is a prime site for chemical modification to modulate the pharmacological activity of the resulting compounds. The introduction of various substituents at this position can significantly influence the affinity and selectivity for different biological targets. Synthetic strategies for C8-derivatization of xanthines, including this compound, typically commence with a key intermediate such as 8-bromo-1,3,7-triethylxanthine. This halo-substituted precursor serves as a versatile anchor for the introduction of a wide array of functional groups through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.
Introduction of Aromatic and Heterocyclic Moieties at C8
The incorporation of aromatic and heterocyclic rings at the C8 position of the xanthine scaffold has been a fruitful strategy in the development of new bioactive molecules. These moieties can engage in various interactions with biological targets, leading to enhanced potency and selectivity.
One notable example of a C8-arylated derivative is 8-(3-phenylpropyl)-1,3,7-triethylxanthine . nih.govubi.pt While the specific synthetic details for this compound are not extensively published, the general approach for introducing such alkyl-aryl groups often involves the reaction of 8-bromoxanthine (B49285) with an appropriate organometallic reagent or a coupling reaction with a suitable phenylpropyl-containing synthon.
For the broader class of 8-aryl and 8-heterocyclyl xanthines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed. nih.gov This methodology allows for the efficient formation of a carbon-carbon bond between the C8 position of the xanthine and an aromatic or heterocyclic boronic acid or ester. The synthesis of 8-aryl(hetaryl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-diones has been successfully achieved using this approach, and it is a directly transferable strategy for the synthesis of the corresponding 1,3,7-triethyl analogues. nih.gov
Similarly, the synthesis of 8-heterocyclic derivatives of 1,3-diethylxanthine, a close structural relative of this compound, has been reported. dergipark.org.tr These syntheses often start from 5,6-diamino-1,3-diethyluracil, which is condensed with a heterocyclic carboxylic acid to form the imidazole ring of the xanthine system. dergipark.org.tr This approach provides a direct route to C8-heterocyclic xanthines.
The following table summarizes representative C8-substituted xanthine analogues and the general synthetic methods employed, which are applicable to the this compound series.
| 8-Substituent | General Synthetic Method | Reference Compound(s) |
| Aryl/Hetaryl | Suzuki-Miyaura Cross-Coupling | 8-Aryl(hetaryl)-1,3,7-trimethylxanthines |
| Phenylpropyl | Alkylation/Coupling Reaction | 8-(3-phenylpropyl)-1,3,7-triethylxanthine |
| Thiazolyl | Condensation of diaminouracil with heterocyclic carboxylic acid | 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione |
Stereochemical Considerations in C8-Substituted Syntheses
When the substituent introduced at the C8 position contains a chiral center, the resulting product can exist as a pair of enantiomers. Research on closely related 1,3-dipropylxanthine (B15781) analogues has demonstrated that the stereochemistry at the C8-substituent can have a profound impact on the pharmacological activity. nih.govdatapdf.com
Studies on 8-substituted 1,3-dipropylxanthines with chiral side chains have revealed that the (R)-enantiomers are often significantly more potent than their (S)-counterparts. nih.gov For instance, in a series of compounds, the (R)-enantiomer displayed a much higher affinity for adenosine (B11128) A1 receptors compared to the (S)-enantiomer. nih.govdatapdf.com This stereoselectivity highlights the importance of controlling the stereochemistry during the synthesis of such derivatives.
The synthesis of enantiomerically pure C8-substituted xanthines can be achieved through several approaches:
Stereoselective Synthesis: Employing chiral starting materials or chiral catalysts to favor the formation of one enantiomer over the other.
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.
The following table presents data from a study on 1,3-dipropylxanthines with a chiral C8-substituent, illustrating the impact of stereochemistry on receptor binding affinity. This data provides a strong rationale for similar considerations in the synthesis of this compound analogues.
| Compound | Enantiomer | A1 Receptor Affinity (Ki, nM) |
| 8-(1-methyl-2-phenylethyl)-1,3-dipropylxanthine | R | 6.9 |
| 8-(1-phenylpropyl)-1,3-dipropylxanthine | R | 23.2 |
Data adapted from a study on 1,3-dipropylxanthine analogues. nih.govdatapdf.com
These findings underscore the necessity of considering stereochemical aspects in the design and synthesis of C8-substituted this compound analogues to optimize their therapeutic potential.
Molecular and Receptor Level Interactions of 1,3,7 Triethylxanthine and Its Analogues
Adenosine (B11128) Receptor Antagonism Mechanisms
Xanthine (B1682287) derivatives, including 1,3,7-Triethylxanthine, are recognized as antagonists of adenosine receptors. researchgate.netnih.gov The primary mechanism of action involves the blockade of these receptors, which are integral to various physiological processes. researchgate.net The naturally occurring methylxanthines, such as caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine), were the first compounds identified as adenosine receptor antagonists and are generally non-selective, exhibiting micromolar affinities. nih.gov Synthetic derivatives have since been developed to achieve higher potency and selectivity for the four known adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov
This compound and its analogues exert their effects by competitively binding to adenosine receptors, particularly the A1 and A2A subtypes. This antagonistic action means they occupy the same binding site as the endogenous ligand, adenosine, thereby preventing its physiological effects. frontiersin.org The stimulant properties of many methylxanthines are strongly correlated with their affinities for adenosine receptors. pinpick.itjohnshopkins.edu Studies involving radioligand binding assays have been instrumental in assessing the antagonist properties of these compounds at A1 and A2A receptors. nih.gov For instance, several synthesized analogues of 8-(3-phenylpropyl)xanthines, 8-(2-phenylethyl)xanthines, and 8-(phenoxymethyl)xanthines have been evaluated for their activity as adenosine A1 and A2A receptor antagonists. nih.gov The molecular structure of xanthines is similar to adenosine, which allows them to occupy adenosine receptor sites and block the neuromodulator's regulatory effects. researchgate.net
Research has shown that specific substitutions on the xanthine scaffold can significantly enhance binding affinity for adenosine receptors. A noteworthy finding is that 1,3,7-triethyl-substituted analogues display a particularly high affinity for the adenosine A1 receptor, with Ki values in the nanomolar range. nih.gov This ethyl-substitution pattern was previously not known to enhance adenosine A1 receptor binding affinity. nih.gov
Among several tested compounds, the 1,3,7-triethyl-substituted versions consistently showed the highest affinity for the A1 receptor within their respective series. nih.gov For example, 8-(3-phenylpropyl)-1,3,7-triethylxanthine is a novel adenosine antagonist with a higher receptor affinity than caffeine. nih.govresearchgate.net The most potent of these compounds, 8-(3-phenylpropyl)-1,3,7-triethylxanthine, demonstrated both in vitro and in vivo activity as a novel adenosine A1 receptor antagonist. nih.gov
| Compound | Substitution Pattern | Target Receptor | Receptor Affinity (Ki) | Key Finding |
|---|---|---|---|---|
| 8-(3-phenylpropyl)xanthine analogue | 1,3,7-triethyl-substituted | Adenosine A1 | Nanomolar range | Displayed the highest affinity for the A1 receptor in its series. nih.gov |
| 8-(2-phenylethyl)xanthine analogue | 1,3,7-triethyl-substituted | Adenosine A1 | Nanomolar range | Showed the highest affinity for the A1 receptor in its series. nih.gov |
| 8-(phenoxymethyl)xanthine analogue | 1,3,7-triethyl-substituted | Adenosine A1 | Nanomolar range | Demonstrated the highest affinity for the A1 receptor in its series. nih.gov |
| 8-(3-phenylpropyl)-1,3,7-triethylxanthine | 1,3,7-triethyl-substituted | Adenosine Receptors | Higher than caffeine | Identified as a more potent adenosine antagonist than caffeine. nih.gov |
Phosphodiesterase Enzyme Inhibition by Xanthine Derivatives
In addition to adenosine receptor antagonism, a significant mechanism of action for xanthine derivatives is the non-selective inhibition of phosphodiesterase (PDE) enzymes. researchgate.netresearchgate.netnih.gov PDEs are responsible for the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers. researchgate.netnih.gov By inhibiting these enzymes, xanthines prevent the degradation of cAMP and cGMP, leading to their accumulation within the cell. researchgate.net
Theophylline, a well-known xanthine, acts as a non-selective phosphodiesterase inhibitor. researchgate.net The antiasthmatic activity of some derivatives, like doxofylline, is believed to be exerted through PDE inhibition, as it is virtually inactive at A1 and A2A adenosine receptors. nih.gov Different xanthine derivatives exhibit varying inhibitory potencies against different PDE isoforms. For example, a study on four related xanthine derivatives (pentoxifylline, propentofylline, torbafylline, and albifylline) showed they modestly inhibited cAMP-specific PDE isoforms (PDE III and PDE IV) with IC50 values in the 10⁻⁴ M range. nih.gov Propentofylline was found to be the most potent inhibitor across the tested isoforms. nih.gov The inhibition of cyclic GMP PDE by xanthine derivatives has also been shown to correlate with smooth muscle relaxation. nih.gov
| Xanthine Derivative | PDE Isoform Target | Inhibitory Potency (IC50) | Selectivity Note |
|---|---|---|---|
| Propentofylline | PDE II (cGMP-stimulated) | 20 microM | Exhibited marked selectivity for rolipram-sensitive PDE (PDE IV) over cGMP-inhibited PDE III. nih.gov |
| Pentoxifylline | PDE III & PDE IV | In the 10-4 M range | Inhibited both cAMP-specific isoforms with similar potency. nih.gov |
| Torbafylline | PDE I, III, & IV | Weakest inhibitory potency overall | Showed some selectivity for PDE I. nih.gov |
| Albifylline | PDE III & PDE IV | In the 10-4 M range | Inhibited both cAMP-specific isoforms with similar potency. nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., cAMP accumulation)
The dual actions of xanthine derivatives on adenosine receptors and phosphodiesterase enzymes converge on the modulation of intracellular signaling pathways, most notably leading to the accumulation of cyclic AMP (cAMP). nih.govnih.gov cAMP is a vital second messenger that regulates a multitude of cellular functions, including gene transcription and protein expression. nih.govnih.gov
Adenosine receptor antagonism by xanthines directly impacts cAMP levels. Certain adenosine receptor subtypes (e.g., A2) are coupled to G-proteins that stimulate adenylyl cyclase, the enzyme that synthesizes cAMP. By blocking these receptors, xanthines can inhibit adenosine-stimulated cAMP accumulation in what has been demonstrated to be a competitive antagonism. nih.gov
Structure Activity Relationship Sar Studies of 1,3,7 Triethylxanthine Derivatives
Influence of N-Alkyl Substitutions (Ethyl Groups) on Biological Activity
The identity of the alkyl groups at the N1, N3, and N7 positions of the xanthine (B1682287) ring is a critical determinant of pharmacological activity. The replacement of the methyl groups of caffeine (B1668208) (1,3,7-trimethylxanthine) with the ethyl groups of 1,3,7-triethylxanthine significantly alters the compound's profile.
Research indicates that ethyl substitutions at the N1, N3, and N7 positions can enhance adenosine (B11128) A1 receptor affinity when compared to the corresponding methyl substitutions. semanticscholar.org However, the influence of the alkyl chain length is position-dependent and varies with the biological effect being measured.
N1-Position : Substitution at this position is considered crucial for high affinity and selectivity towards adenosine receptor sites. semanticscholar.org Elongating the alkyl chain at this position can, however, lead to a decrease in certain activities, such as cardiac positive inotropic effects. nih.gov
N3-Position : There is a strong positive correlation between the length of the alkyl chain at the N3 position and the inhibition of phosphodiesterase (PDE). nih.gov Increased chain length at N3 has been shown to enhance positive inotropic activity in cardiac muscle and improve relaxant effects, suggesting it plays an important role in PDE inhibition. nih.govnih.gov
N7-Position : The N7 position is sensitive to substitution. While short alkyl groups like methyl or ethyl are tolerated, elongation of the alkyl substituent at this position can lead to a deterioration of pharmacokinetic properties and reduced oral bioavailability. researchgate.net Furthermore, substitution with longer alkyl chains at N7 has been associated with a decrease in positive inotropic activity. nih.gov
| Position | Effect of Alkyl Group (e.g., Ethyl vs. Methyl) | Impact of Increasing Alkyl Chain Length |
|---|---|---|
| N1 | Considered essential for high affinity at adenosine receptors. semanticscholar.org | Can decrease specific activities like cardiotonic effects. nih.gov |
| N3 | Enhances PDE inhibitory activity. nih.gov | Positively correlated with increased PDE inhibition and relaxant effects. nih.gov |
| N7 | Substitution is tolerated but can reduce activity compared to N1/N3 changes. | Can decrease oral bioavailability and cardiotonic activity. nih.govresearchgate.net |
Impact of C8-Substitutions on Receptor Binding and Cellular Effects
A prominent example is 8-(3-phenylpropyl)-1,3,7-triethylxanthine (PTX) , a derivative that demonstrates significantly higher adenosine receptor affinity than caffeine. nih.gov This enhanced receptor interaction translates to more potent cellular effects. In studies using 3T3-L1 cells, PTX was shown to be a stronger metabolic modulator than caffeine, markedly increasing the consumption of glucose, pyruvate (B1213749), and glutamine, and boosting the production of lactate (B86563), alanine (B10760859), and acetate (B1210297). nih.govubi.pt This highlights how a C8-substitution can amplify the biological response of the parent triethylxanthine molecule. nih.gov
The nature of the C8-substituent is critical:
Aryl and Cycloalkyl Groups : The introduction of aryl (like phenyl) or cycloalkyl (like cyclohexyl) groups at the C8 position has proven to be a successful strategy for developing novel and potent adenosine receptor antagonists. semanticscholar.orgnih.gov An 8-phenyl group can markedly increase activity at adenosine receptors, while 8-cycloalkyl groups can enhance potency and confer selectivity, particularly for the A2 receptor subtype. nih.gov
Charged Groups : In contrast, introducing substituents with charged groups, such as carboxylates or sulfonates, into the 8-position does not typically enhance affinity at A3 adenosine receptors and can diminish potency at A1 and A2a receptors. nih.gov
| C8-Substituent Type | Impact on Receptor Binding | Resulting Cellular Effects |
|---|---|---|
| Phenylpropyl | Significantly increases adenosine receptor affinity. nih.gov | Acts as a potent metabolic modulator, stimulating glycolysis. nih.govubi.pt |
| Phenyl/Cycloalkyl | Markedly increases potency and can confer selectivity for A1 or A2 receptors. nih.gov | Enhanced antagonism at specific adenosine receptor subtypes. |
| Carboxylate/Sulfonate | Generally decreases potency at A1 and A2a receptors. nih.gov | Diminished antagonist activity. |
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound derivatives, SAR studies have helped to define the key pharmacophoric features required for potent interaction with targets like adenosine receptors.
The essential pharmacophore for a xanthine-based adenosine receptor antagonist includes:
The Xanthine Scaffold : The rigid, bicyclic purine (B94841) structure serves as the fundamental framework that correctly positions the other functional groups for interaction with the receptor binding pocket.
N1-Alkyl Group : A substituent at the N1 position, such as an ethyl or propyl group, is a critical feature for achieving high-affinity binding. semanticscholar.orgnih.gov
N3-Alkyl Group : This position also contributes to affinity and is a key modulator of other activities, such as PDE inhibition. nih.gov
C8-Substituent : This is the primary locus for determining selectivity and potency. A bulky, often lipophilic group at this position is a common feature of potent adenosine receptor antagonists. nih.gov
Hydrogen Bonding Capacity : The carbonyl oxygens at the C2 and C6 positions and the nitrogen atoms within the imidazole (B134444) ring of the xanthine core are potential hydrogen bond acceptors and donors that contribute to binding.
Electronic Properties : The distribution of electrons within the heterocyclic ring system, influenced by the various substituents, is crucial for the non-covalent interactions (e.g., π-π stacking, electrostatic interactions) that stabilize the ligand-receptor complex. researchgate.net The steric and electrostatic effects of the N-alkyl groups also play a significant role in defining the chemical reactivity and binding orientation of the molecule. rsc.org
Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel molecules and for providing insights into the structural features that drive activity.
For xanthine derivatives, several QSAR studies have been successfully conducted. In one study on caffeine analogues, a statistically significant QSAR equation was developed using Density Functional Theory (DFT) to calculate molecular descriptors. researchgate.net This model established a robust relationship (R² = 0.94) between the variation in biological activity and specific local atomic reactivity indices. researchgate.net
Other research has utilized multivariate analysis methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) to model the anticancer activity of caffeine derivatives. journaljpri.com These QSAR models demonstrated good predictive ability, identifying key molecular descriptors such as molecular area and the partition coefficients of the radicals at the N1 and N3 positions as being important for activity. journaljpri.com Such models are instrumental in the rational design of new derivatives, allowing for the virtual screening of compounds and prioritizing the synthesis of those with the highest predicted potency. journaljpri.com
In Vitro and Biochemical Investigations of 1,3,7 Triethylxanthine Analogues
Cellular Metabolic Modulation Studies
Studies on the 3T3-L1 adipocyte cell line have demonstrated that 8-(3-phenylpropyl)-1,3,7-triethylxanthine (PTX) is a potent modulator of cellular metabolism. nih.govresearchgate.net When compared with caffeine (B1668208), PTX exhibits stronger effects on several key metabolic pathways, stimulating energy substrate consumption and altering the production of metabolic byproducts. ubi.pt These effects are observed at various concentrations, suggesting a higher efficiency in metabolic modulation than caffeine. ubi.pt
In vitro experiments have shown that PTX significantly enhances the consumption of key energy substrates in 3T3-L1 cells. nih.gov Compared to caffeine, treatment with PTX led to a marked increase in both glucose and pyruvate (B1213749) uptake by the cells. ubi.ptresearchgate.netubi.pt This suggests that PTX is a potent stimulator of the glycolytic pathway. ubi.pt The effect on glucose and pyruvate consumption was notably significant at a PTX concentration of 10 μM, indicating a greater efficiency at lower concentrations compared to caffeine. ubi.pt
The metabolic modulating effects of PTX extend to amino acid metabolism. nih.gov In 3T3-L1 cells, PTX treatment resulted in increased consumption of glutamine. ubi.ptresearchgate.netubi.pt Concurrently, there was a significant increase in the production and release of lactate (B86563), alanine (B10760859), and acetate (B1210297) into the culture medium. nih.govubi.pt The enhanced production of lactate and alanine was significant at a 10 μM concentration of PTX, while acetate production was observed to increase significantly even at the lowest tested dose of 0.1 μM. ubi.pt
| Metabolic Marker | Effect of PTX Treatment | Comparison with Caffeine |
|---|---|---|
| Glucose Consumption | Increased | Stronger effect than caffeine nih.govubi.pt |
| Pyruvate Consumption | Increased | Stronger effect than caffeine nih.govubi.pt |
| Glutamine Consumption | Increased | Stronger effect than caffeine nih.govubi.pt |
| Lactate Production | Increased | Stronger effect than caffeine nih.govubi.pt |
| Alanine Production | Increased | Stronger effect than caffeine nih.govubi.pt |
| Acetate Production | Increased | Stronger effect, significant at lower concentrations nih.govubi.pt |
The 3T3-L1 cell line, derived from mouse preadipocytes, is a crucial model for studying the cellular mechanisms of obesity and energy homeostasis. cytion.com These cells can be differentiated into mature adipocytes that exhibit key functional characteristics, including the ability to store and mobilize lipids. cytion.comnih.gov Research on this cell line using PTX was designed to assess its potential as a modulator of adipocyte metabolism. researchgate.net Studies showed that PTX is a more potent metabolic modulator than caffeine in these cells. nih.gov Importantly, evaluations of cytotoxicity through tetrazolium salt (MTT) and lactate dehydrogenase (LDH) release assays indicated that PTX did not show signs of cytotoxicity at concentrations up to 100 μM after 24 hours of treatment. nih.govresearchgate.netubi.pt This suggests that the observed metabolic effects are not due to cellular toxicity. ubi.pt
Cellular Redox Homeostasis and Oxidative Stress Responses
Cellular redox homeostasis is the dynamic process of maintaining a balance between reducing and oxidizing reactions, which is essential for a wide range of biological functions. mdpi.com An increase in metabolic activity can potentially lead to higher levels of oxidative stress. ubi.pt Therefore, investigations into the metabolic effects of PTX also included an assessment of its impact on the cellular oxidative profile and markers of oxidative damage. nih.govubi.pt
The cellular oxidative profile of 3T3-L1 cells was evaluated following treatment with PTX to determine if the heightened metabolic rate induced oxidative stress. nih.govresearchgate.net This assessment involved measuring markers of damage to key cellular components, such as proteins and lipids. ubi.pt The research aimed to understand the relationship between the metabolic modulation conferred by PTX and its influence on the delicate balance of cellular redox homeostasis. ubi.ptmdpi.com
A key finding from the in vitro studies was the effect of PTX on protein oxidation, a form of irreversible damage induced by oxidative stress. nih.govubi.pt Treatment with PTX was found to decrease protein oxidation in 3T3-L1 cells. ubi.ptresearchgate.netubi.pt This protective effect against oxidative stress-induced damage was observed alongside the compound's metabolic-enhancing properties. nih.gov Specifically, the formation of protein carbonyl groups, a hallmark of severe protein oxidation, was reduced in the presence of PTX. ubi.pt
| Oxidative Stress Marker | Effect of PTX Treatment | Implication |
|---|---|---|
| Protein Oxidation (Carbonyl Groups) | Decreased | Protection against oxidative stress-induced damage nih.govubi.pt |
| Tyrosine Nitration | Assessed | Part of the overall cellular oxidative profile evaluation ubi.pt |
| Lipid Peroxidation | Assessed | Part of the overall cellular oxidative profile evaluation ubi.pt |
Enzymatic Metabolism and Biotransformation Pathways of Xanthine (B1682287) Analogues
The biotransformation of xanthine analogues is a critical determinant of their pharmacokinetic profile and physiological activity. The metabolism of caffeine is almost complete, with less than 3% being excreted unchanged. nih.govdnalife.academy This process is predominantly carried out in the liver and involves a series of N-dealkylation and oxidation reactions. youtube.comresearchgate.net The primary pathways involve the removal of the alkyl groups from the 1, 3, and 7 positions of the xanthine core, followed by oxidation of the resulting metabolites. researchgate.net
Role of Cytochrome P450 Enzymes in Demethylation/Dealkylation
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the initial and rate-limiting steps in the metabolism of most xanthines. youtube.comresearchgate.net These enzymes catalyze the oxidative N-dealkylation of compounds like caffeine.
In humans, CYP1A2 is the principal enzyme responsible for more than 95% of the primary metabolism of caffeine. nih.govdnalife.academy It mediates the three initial demethylation steps:
N-3 demethylation: This is the major metabolic route (70-80%), converting caffeine to paraxanthine (B195701) (1,7-dimethylxanthine). nih.govdnalife.academy
N-1 demethylation: This pathway accounts for approximately 7-8% of metabolism, yielding theobromine (B1682246) (3,7-dimethylxanthine). nih.govdnalife.academy
N-7 demethylation: This is also a minor pathway (7-8%), resulting in the formation of theophylline (B1681296) (1,3-dimethylxanthine). nih.govdnalife.academy
While CYP1A2 is dominant, other isoforms such as CYP2E1, CYP2C8, CYP2C9, and CYP3A4 also participate in these biotransformations, though their contribution is generally much lower. nih.govnih.govdrugbank.com For instance, studies with cDNA-expressed human P450s have shown that CYP2E1 can contribute to the formation of theophylline and theobromine from caffeine. nih.gov
| Parent Compound | Primary Enzyme | Metabolic Reaction | Primary Metabolite | Approximate Pathway % |
|---|---|---|---|---|
| Caffeine | CYP1A2 | N-3 Demethylation | Paraxanthine | ~80% |
| Caffeine | CYP1A2, CYP2E1 | N-1 Demethylation | Theobromine | ~11% |
| Caffeine | CYP1A2, CYP2E1 | N-7 Demethylation | Theophylline | ~5% |
Based on this well-established mechanism for N-demethylation, it is hypothesized that 1,3,7-triethylxanthine undergoes an analogous N-de-ethylation process catalyzed by the same CYP450 enzymes. The ethyl groups, being larger than methyl groups, may influence the rate and preference of the enzymatic reactions, but the fundamental dealkylation mechanism is expected to be conserved. This would result in the formation of three primary diethylxanthine metabolites.
| Parent Compound | Probable Enzyme | Proposed Metabolic Reaction | Hypothetical Primary Metabolite |
|---|---|---|---|
| This compound | CYP1A2 | N-3 De-ethylation | 1,7-Diethylxanthine |
| This compound | CYP1A2 | N-1 De-ethylation | 3,7-Diethylxanthine |
| This compound | CYP1A2 | N-7 De-ethylation | 1,3-Diethylxanthine |
Contribution of Xanthine Oxidase to Metabolite Formation
Following the initial dealkylation by CYP450 enzymes, the resulting mono- and di-alkylxanthine metabolites undergo further processing. Xanthine oxidase (XO), also known as xanthine oxidoreductase, plays a crucial role in this secondary phase of metabolism. nih.govsemanticscholar.org XO is a key enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. wikipedia.org
In the context of xanthine analogue metabolism, XO acts on the products of CYP-mediated reactions. For example, paraxanthine (the main metabolite of caffeine) is further demethylated by CYP1A2 to 1-methylxanthine, which is then efficiently converted by xanthine oxidase to 1-methyluric acid. nih.govwikipedia.org This demonstrates that after the initial removal of alkyl groups, the resulting xanthine structures become substrates for XO, which hydroxylates the purine (B94841) ring.
The full catalytic mechanism of xanthine oxidase involves a nucleophilic attack on a carbon atom of the xanthine ring, followed by a hydride transfer. rsc.org This process ultimately converts the xanthine core into a uric acid structure. Therefore, it is expected that the diethyl- and monoethyl-xanthine metabolites produced from the de-ethylation of this compound would also be substrates for xanthine oxidase, leading to the formation of various ethyluric acid derivatives before final excretion.
Advanced Analytical Methodologies for 1,3,7 Triethylxanthine Characterization
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for probing the molecular structure of 1,3,7-Triethylxanthine. By interacting with electromagnetic radiation, these techniques reveal information about the compound's atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR) analysis of this compound would identify the number of chemically distinct protons, their connectivity, and their chemical environment. The ethyl groups at positions 1, 3, and 7 would each produce a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, resulting from spin-spin coupling with their neighbors. The single proton at position 8 (H-8) on the imidazole (B134444) ring would appear as a singlet, typically in the aromatic region of the spectrum.
¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom. This includes the carbonyl carbons (C2 and C6), the carbons of the purine (B94841) ring system (C4, C5, and C8), and the carbons of the three ethyl substituents (-CH2- and -CH3).
While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the known values for the parent xanthine (B1682287) structure and the effects of N-alkylation. A related compound, 8-(3-phenylpropyl)-1,3,7-triethylxanthine, has been studied, and its metabolites were identified and quantified using proton NMR, highlighting the technique's utility in analyzing complex xanthine derivatives.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on predicted values and general knowledge of similar structures, as specific experimental data is not readily available.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| N1-CH₂CH₃ | ~4.1 (quartet) | ~40 |
| N1-CH₂CH₃ | ~1.3 (triplet) | ~13 |
| N3-CH₂CH₃ | ~4.3 (quartet) | ~42 |
| N3-CH₂CH₃ | ~1.4 (triplet) | ~14 |
| N7-CH₂CH₃ | ~4.5 (quartet) | ~45 |
| N7-CH₂CH₃ | ~1.5 (triplet) | ~15 |
| C8-H | ~7.5 (singlet) | ~141 |
| C2 | - | ~151 |
| C4 | - | ~148 |
| C5 | - | ~107 |
| C6 | - | ~155 |
Ultraviolet/Visible (UV/Vis) Spectrophotometry for Quantification
UV/Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. It is a simple, rapid, and reliable method for quantitative analysis. The xanthine core of this compound acts as a chromophore, absorbing UV light at a characteristic wavelength.
For the closely related compound 1,3,7-trimethylxanthine (caffeine), the maximum absorbance (λmax) is typically observed around 273 nm. It is expected that this compound would exhibit a similar UV absorption profile, with a λmax in the same region, as the fundamental chromophore remains unchanged. By creating a calibration curve of absorbance versus concentration using a pure standard, the concentration of this compound in an unknown sample can be accurately determined based on its absorbance measurement, following the Beer-Lambert law.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key expected absorption bands include:
C=O stretching: Strong absorptions for the two carbonyl (amide) groups in the xanthine ring, typically found in the region of 1650-1700 cm⁻¹.
C-N stretching: Vibrations for the various carbon-nitrogen bonds within the heterocyclic ring system.
C=C and C=N stretching: Absorptions associated with the double bonds within the purine ring.
C-H stretching and bending: Vibrations corresponding to the C-H bonds of the ethyl groups and the C-H bond at position 8.
Table 2: Predicted FTIR Absorption Bands for this compound This table is based on characteristic infrared absorption frequencies for known functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |
| C=O Stretch (Amide) | 1650-1700 | Strong |
| C=C, C=N Stretch (Ring) | 1550-1650 | Medium |
| C-N Stretch | 1250-1350 | Medium |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a premier technique for the separation, identification, and quantification of compounds. In a typical reversed-phase HPLC setup, this compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
The purity of a sample is determined by injecting it into the HPLC system. A pure sample will yield a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. The area under the peak is directly proportional to the concentration of the compound, allowing for precise quantitative analysis when compared against a standard of known concentration. The retention time for this compound would be influenced by its polarity relative to other xanthine derivatives; its increased alkylation compared to caffeine (B1668208) would likely lead to a longer retention time in a reversed-phase system.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a simple, fast, and cost-effective chromatographic method used primarily for qualitative analysis and for monitoring the progress of chemical reactions. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase.
By spotting the starting material, the reaction mixture, and the expected product on the same plate, one can track the disappearance of the reactant and the appearance of the product over time. The separated spots are visualized, often under UV light, as the xanthine ring is UV-active. The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different compounds will have different Rf values in a given solvent system, allowing for effective monitoring of the reaction's completion.
Mass Spectrometry (MS) Techniques for Molecular Identification (e.g., HRMS)
Mass spectrometry (MS) stands as a cornerstone analytical technique for the unequivocal identification and structural elucidation of chemical compounds. In the context of this compound, both standard and high-resolution mass spectrometry (HRMS) offer powerful capabilities for its characterization. HRMS, in particular, provides highly accurate mass measurements, enabling the determination of elemental composition and distinguishing the target compound from isobaric interferences with exceptional confidence.
When coupled with techniques like liquid chromatography (LC), mass spectrometry allows for the separation of this compound from a complex matrix before its introduction into the mass analyzer. Ionization methods such as electrospray ionization (ESI) are typically employed to generate protonated molecules, denoted as [M+H]⁺, which are then subjected to mass analysis.
The precise molecular formula of this compound can be confirmed by HRMS, which measures the mass-to-charge ratio (m/z) of an ion with very high precision. The calculated monoisotopic mass of the protonated molecule [C₁₁H₁₇N₄O₂]⁺ serves as a reference for experimental measurements.
| Attribute | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₄O₂ |
| Average Molecular Weight | 236.27 g/mol |
| Monoisotopic Mass | 236.12735 Da |
| Calculated Exact Mass of [M+H]⁺ | 237.13518 Da |
Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the precursor ion of this compound is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation of the molecule at its most labile bonds, generating a unique pattern of product ions that serves as a structural fingerprint.
While detailed experimental fragmentation spectra for this compound are not extensively published, a predictive fragmentation pathway can be proposed based on the well-documented behavior of analogous N-alkylated xanthines, such as caffeine (1,3,7-trimethylxanthine). The fragmentation is expected to be dominated by the loss of the N-ethyl groups and cleavage of the purine ring structure. Common fragmentation mechanisms include the neutral loss of ethene (C₂H₄) or the loss of an ethyl radical (•C₂H₅).
The proposed fragmentation pattern initiated from the protonated molecule ([M+H]⁺ at m/z 237.1) would likely involve sequential or competitive losses of ethene (28 Da) from the ethyl groups, leading to a series of prominent fragment ions. Cleavage of the imidazole ring is another characteristic fragmentation route for this class of compounds.
| Proposed m/z | Proposed Formula | Description of Neutral Loss |
|---|---|---|
| 237.1352 | [C₁₁H₁₇N₄O₂]⁺ | Precursor Ion [M+H]⁺ |
| 209.1039 | [C₉H₁₃N₄O₂]⁺ | Loss of ethene (-C₂H₄) |
| 181.0726 | [C₇H₉N₄O₂]⁺ | Sequential loss of two ethene molecules (-2 * C₂H₄) |
| 153.0413 | [C₅H₅N₄O₂]⁺ | Sequential loss of three ethene molecules (-3 * C₂H₄) |
These advanced mass spectrometric methodologies, particularly the combination of LC-HRMS and MS/MS, provide a robust framework for the confident identification and detailed structural characterization of this compound in various analytical applications.
Computational and Theoretical Chemistry Approaches in 1,3,7 Triethylxanthine Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand and predict the interaction between a ligand, such as 1,3,7-Triethylxanthine, and a biological receptor, typically a protein. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand to a receptor and to estimate the binding affinity, often expressed as a docking score.
In the study of xanthine (B1682287) derivatives, molecular docking has been instrumental in elucidating their interactions with various receptors, most notably adenosine (B11128) receptors. For instance, studies on related 1,3,7-trialkylxanthines have shown that the nature of the alkyl substituents at the N1, N3, and N7 positions significantly influences the binding affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3).
A hypothetical molecular docking study of this compound with an adenosine receptor, such as the A1 subtype, would likely reveal the following interactions:
| Interaction Type | Potential Interacting Residues in Adenosine A1 Receptor | Involved Atoms of this compound |
| Hydrogen Bonding | Asparagine (Asn), Histidine (His) | N9-H, O6 |
| Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Ethyl groups at N1, N3, N7 |
| Pi-Pi Stacking | Phenylalanine (Phe), Tyrosine (Tyr) | Imidazole (B134444) and pyrimidine (B1678525) rings of the xanthine core |
This table is illustrative and based on docking studies of similar xanthine derivatives.
These predicted interactions provide a structural basis for the antagonistic activity of this compound at adenosine receptors and can guide the design of novel derivatives with enhanced potency and selectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and other molecular properties of compounds like this compound. nih.gov These calculations provide detailed information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior and interactions with biological targets.
A DFT study of 1,3,7-trialkylxanthines demonstrated that the electronic properties of these molecules are related to their biological activity. nih.gov For this compound, quantum chemical calculations can determine several key descriptors:
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the oxygen atoms of the carbonyl groups are expected to have a strong negative potential, making them likely sites for hydrogen bond acceptance.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Atomic Charges: These calculations can determine the partial charge on each atom in the molecule, providing further insight into its reactivity and potential interaction sites.
A theoretical study on caffeine (B1668208) (1,3,7-trimethylxanthine), a close analog, revealed that the xanthine core is the primary contributor to the molecule's electronic spectrum. Current time information in Edmonton, CA. Similar findings would be expected for this compound, with the ethyl groups modulating the electronic properties.
| Calculated Property | Predicted Characteristic for this compound | Implication for Reactivity and Interaction |
| HOMO Energy | Relatively high, indicating electron-donating potential. | Influences interactions with electron-accepting species. |
| LUMO Energy | Relatively low, indicating electron-accepting potential. | Influences interactions with electron-donating species. |
| HOMO-LUMO Gap | A moderate gap, suggesting good chemical stability. | Relates to the molecule's overall reactivity. |
| MEP Minima | Located around the carbonyl oxygen atoms. | Indicates primary sites for hydrogen bond acceptance. |
This table is based on general principles of quantum chemistry and findings for similar xanthine derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of both the ligand and the receptor over time. phcogj.com For this compound, MD simulations can be employed to investigate its conformational flexibility and the stability of its complex with a biological target.
While specific MD simulation studies on this compound are not prevalent, the methodology has been applied to other xanthine derivatives to understand their binding mechanisms. nih.gov An MD simulation of a this compound-receptor complex would typically involve placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between all atoms over a period of time.
The resulting trajectory can be analyzed to determine:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the simulation and the binding complex. A stable RMSD suggests that the complex has reached equilibrium.
Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues or atoms provides insight into their flexibility. This can highlight which parts of the receptor are most affected by ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor over the course of the simulation can be analyzed to identify key stable interactions.
Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-receptor complex, providing a more quantitative measure of binding affinity.
| MD Simulation Parameter | Information Gained for this compound-Receptor Complex |
| RMSD | Stability of the binding pose of this compound in the receptor's active site. |
| RMSF | Flexibility of the ethyl groups of this compound and the receptor's binding pocket residues upon complex formation. |
| Hydrogen Bond Occupancy | Identification of persistent and crucial hydrogen bonds between the xanthine core and the receptor. |
| Binding Free Energy | Quantitative estimation of the binding affinity of this compound to its target. |
This table outlines the expected outcomes of a hypothetical MD simulation study.
In Silico Prediction of Molecular Properties and Biological Potentials
In silico methods are computational approaches used to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity (T) of a molecule. These predictions are valuable in the early stages of drug discovery to assess the drug-likeness of a compound.
For this compound, various online tools and software can be used to predict its molecular properties. While a dedicated study on this specific molecule is not widely published, predictions can be inferred from its structure and from studies on similar methylxanthines. nih.gov
A key aspect of in silico prediction is the assessment of a molecule's compliance with Lipinski's Rule of Five, which helps to predict oral bioavailability. The parameters for this compound are as follows:
| Lipinski's Rule of Five Parameter | Predicted Value for this compound | Compliance |
| Molecular Weight | 222.26 g/mol | Yes (< 500) |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.0 (estimated) | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (< 5) |
| Hydrogen Bond Acceptors | 4 | Yes (< 10) |
Based on these predictions, this compound is expected to have good oral bioavailability.
Further in silico predictions can provide insights into other ADMET properties:
| ADMET Property | Predicted Outcome for this compound |
| Absorption | High gastrointestinal absorption |
| Distribution | Likely to cross the blood-brain barrier |
| Metabolism | Expected to be metabolized by cytochrome P450 enzymes |
| Excretion | Primarily renal excretion of metabolites |
| Toxicity | Predicted to have a low order of acute toxicity |
These predictions are based on the chemical structure of this compound and data from related xanthine compounds.
These in silico predictions, combined with experimental data, can provide a comprehensive profile of this compound's potential as a drug candidate. A study on a derivative, 8-(3-phenylpropyl)-1,3,7-triethylxanthine, has shown it to be a potent metabolic modulator with low cytotoxicity, suggesting that the this compound scaffold is a promising starting point for the development of new therapeutic agents. acs.org
Emerging Research Avenues and Methodological Advancements in 1,3,7 Triethylxanthine Studies
Rational Design of Next-Generation Xanthine (B1682287) Analogues
The rational design of new xanthine analogues is a key focus of modern medicinal chemistry, aiming to create compounds with improved potency, selectivity, and pharmacokinetic profiles. This approach moves beyond traditional trial-and-error synthesis by employing a deep understanding of structure-activity relationships (SAR) to make targeted chemical modifications. lookchem.comnih.gov For the xanthine scaffold, this involves strategic alterations at the N-1, N-3, N-7, and C-8 positions to modulate the compound's interaction with specific biological targets, such as adenosine (B11128) receptors or phosphodiesterases. lookchem.combiointerfaceresearch.com
The synthesis of next-generation analogues of 1,3,7-Triethylxanthine involves a variety of chemical strategies. The classical Traube synthesis, or modifications thereof, can be used to construct the core xanthine ring system. biointerfaceresearch.com Subsequent functionalization at the C-8 position is a common strategy to introduce diverse chemical moieties. For example, creating 8-thiosubstituted-1,3,7-trimethylxanthine derivatives has been explored to develop new neuroprotective agents and MAO-B inhibitors. nih.gov The goal is to develop compounds with enhanced therapeutic indices, offering better efficacy and fewer side effects compared to existing drugs like theophylline (B1681296). lookchem.com
A significant finding in this area is that ethyl substitutions at the N-1, 3, and 7 positions of the xanthine structure can enhance the affinity for adenosine receptors compared to the methyl groups found in caffeine (B1668208). ubi.pt Building on this, the creation of compounds like 8-(3-phenylpropyl)-1,3,7-triethylxanthine (PTX) has produced a novel adenosine antagonist with a significantly higher receptor affinity than caffeine. ubi.ptnih.gov These SAR studies guide chemists in designing new molecules with predictable improvements in their biological activity. nih.govnih.gov
| Xanthine Analogue | Modification Strategy | Target/Observed Effect | Reference |
|---|---|---|---|
| 1,3-diisobutyl-8-methylxanthine | Substitution at N-1, N-3, and C-8 | Bronchodilator and anti-bronchoconstrictory activities | lookchem.com |
| 8-thiosubstituted-1,3,7-trimethylxanthines | Substitution at C-8 | Neuroprotective and MAO-B inhibitory activities | nih.gov |
| 8-(3-phenylpropyl)-1,3,7-triethylxanthine (PTX) | Ethyl groups at N-1, 3, 7; phenylpropyl at C-8 | Potent adenosine A1 receptor antagonist; stronger metabolic modulator than caffeine | ubi.ptnih.gov |
| Various N-7 modified xanthines | Modifications at the N-7 position | Inhibitory activity against human coronavirus-229E | nih.gov |
Integration of Multi-Omics Data in Cellular and Metabolic Pathway Research
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the complex cellular and metabolic effects of compounds like this compound. nih.govfrontiersin.org By integrating these diverse datasets, researchers can move beyond a single target or pathway and construct a holistic view of a drug's impact on biological systems. nih.govarxiv.org This integrated approach is crucial for elucidating the complete mechanism of action, identifying biomarkers for drug response, and discovering novel therapeutic applications. frontiersin.org
In the context of xanthine research, multi-omics studies have revealed intricate metabolic networks. For instance, integrated metabolite and transcriptome profiling in Camellia sinensis (the tea plant) has uncovered a complex network for caffeine biosynthesis and degradation, showing interconversions between various xanthine alkaloids like theophylline and theobromine (B1682246). nih.govresearchgate.net Such analyses provide a detailed map of the metabolic fate and influence of xanthines within a biological system.
Furthermore, multi-omics approaches have identified xanthine itself as a key pro-survival metabolite in organisms with mitochondrial dysfunction. researchgate.netnih.gov Studies combining metabolomics and transcriptomics have shown that the accumulation of xanthine is a significant metabolic result of inhibiting insulin/IGF-1 signaling, leading to extended lifespan in model organisms. nih.gov This highlights the potential for xanthine derivatives to modulate fundamental cellular pathways related to aging and metabolic disease. A study on 8-(3-phenylpropyl)-1,3,7-triethylxanthine, a close analogue to this compound, demonstrated its role as a potent metabolic modulator, increasing glucose, pyruvate (B1213749), and glutamine consumption while boosting the production of lactate (B86563), alanine (B10760859), and acetate (B1210297) in cell cultures. nih.govubi.pt These findings underscore the utility of multi-omics in uncovering the detailed metabolic reprogramming induced by novel xanthine analogues. mdpi.com
| Omics Approach | Key Finding in Xanthine Research | Implication for this compound Studies | Reference |
|---|---|---|---|
| Metabolomics & Transcriptomics | Revealed complex metabolic network of caffeine biosynthesis and degradation in tea plants. | Provides a model for tracing the metabolic fate and pathway interactions of triethylxanthine. | nih.govresearchgate.net |
| Unbiased Multi-Omics | Identified xanthine accumulation as a pro-survival signal in response to inhibited insulin/IGF-1 signaling. | Suggests potential roles for triethylxanthine in modulating pathways related to longevity and mitochondrial health. | researchgate.netnih.gov |
| Metabolomics (1H NMR) | Showed that a triethylxanthine analogue (PTX) is a strong modulator of cellular energy metabolism. | Indicates that this compound likely has significant effects on glucose and amino acid metabolism. | nih.govubi.pt |
| Joint-Pathway Analysis | Changes in purine (B94841) metabolism, including increases in xanthine-related reactions, are robust differentiators for drug resistance in cancer cells. | Suggests a potential role in studying or overcoming drug resistance mechanisms. | mdpi.com |
Application of Advanced Imaging Techniques for Subcellular Investigations
Understanding the precise location of a compound within a cell is critical to deciphering its mechanism of action. Advanced imaging techniques are now enabling researchers to visualize and track molecules like this compound at the subcellular level with unprecedented detail. nih.gov These methods include super-resolution microscopy (SRM), which overcomes the diffraction limit of conventional light microscopy, and the use of specialized fluorescent probes to tag and follow molecules in real-time within living cells. nih.govresearchgate.net
The development of fluorescent probes is a cornerstone of modern cellular imaging. nih.gov These can be small organic dyes or genetically encoded fluorescent proteins designed to bind to a specific target molecule or to report on the local chemical environment. nih.gov For xanthine-related research, fluorescent probes have been developed to detect the activity of enzymes like xanthine oxidase, allowing for in-vivo imaging of its function. researchgate.net While probes specifically designed for this compound are not yet widely reported, existing strategies for creating probes for similar small molecules, such as xanthone-based sensors, provide a clear roadmap for their development. rsc.org These probes could be engineered to fluoresce upon binding to this compound or its metabolites, enabling visualization of their uptake, distribution, and accumulation in organelles such as mitochondria or the endoplasmic reticulum. nih.govnih.gov
Techniques like fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM) can further provide information on molecular interactions and conformational changes. Super-resolution methods, such as STED, PALM, and STORM, allow for the localization of these probes with nanometer precision, potentially revealing how this compound interacts with specific protein complexes or regions of a cell membrane. nih.gov High-resolution immunoelectron microscopy has already been used to localize xanthine oxidase within the cytosol of hepatocytes, demonstrating the power of these techniques to pinpoint the subcellular sites of action for molecules involved in xanthine metabolism. nih.gov
Development of Machine Learning and Artificial Intelligence Models in Xanthine Chemistry
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic compounds. nih.govmdpi.com In xanthine chemistry, these computational tools are being applied to predict the biological activity of novel analogues, screen vast virtual libraries, and even design new molecules from scratch. rsc.orgnih.gov
One of the primary applications of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models learn the complex relationships between the chemical structure of a compound and its biological activity. By training on a dataset of known xanthine derivatives and their measured activities (e.g., as enzyme inhibitors), a QSAR model can predict the potency of newly designed, unsynthesized compounds. rsc.orgnih.gov This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. ML algorithms can effectively select the most important molecular fingerprints or descriptors that are crucial for predicting inhibitory potency against targets like xanthine oxidase. nih.gov
Beyond prediction, AI is being used for de novo drug design. youtube.comyoutube.com Generative models, a type of AI, can learn the underlying "rules" of chemical structures from large databases of existing molecules. youtube.com They can then be instructed to generate entirely new molecular structures that are optimized for desired properties, such as high binding affinity for a specific receptor and low predicted toxicity. youtube.com For example, deep learning models have been used to generate and screen novel bioactive peptides that inhibit xanthine oxidase. biorxiv.org This approach opens up the possibility of exploring a much larger chemical space than is possible through traditional synthesis alone, potentially leading to the discovery of highly novel and effective this compound analogues. youtube.com
Q & A
Basic Research Questions
Q. How does the substitution pattern at the 8th position of 1,3,7-triethylxanthine influence its biological activity?
- Methodological Approach : Synthesize derivatives with substituents (e.g., aryloxy, alkyl, or heterocyclic groups) at the 8th position and evaluate their activity using adenosine receptor binding assays (A1/A2A) and enzymatic inhibition studies (e.g., topoisomerase II). Comparative analysis of binding affinity (Ki values) and selectivity profiles can reveal structure-activity relationships (SAR). Stability can be assessed via HPLC or mass spectrometry under physiological conditions .
- Key Considerations : Prioritize substituents with electron-withdrawing or bulky groups, as these may enhance receptor antagonism and metabolic stability .
Q. What in vitro assays are most suitable for evaluating the adenosine receptor antagonism of this compound derivatives?
- Methodological Approach : Use radioligand displacement assays (e.g., H-CCPA for A1 receptors, H-ZM241385 for A2A receptors) to measure binding affinity. Pair this with functional assays (cAMP accumulation or ERK phosphorylation) in transfected HEK293 cells to confirm antagonist activity. Cross-validate results using computational docking studies to map interactions with receptor binding pockets .
Q. How can researchers address contradictory findings on this compound’s role in carcinogenesis?
- Methodological Approach : Design longitudinal in vivo studies using standardized models (e.g., DMBA-induced mammary tumors in rats) with controlled variables (dose, administration route, diet). Compare tumor incidence and molecular markers (e.g., CYP1A2 activity, oxidative stress indicators) across studies. Meta-analysis of existing data can identify confounding factors (e.g., species-specific metabolism, co-administration with other compounds) .
Advanced Research Questions
Q. What strategies optimize the pharmacokinetic properties of this compound derivatives for CNS-targeted therapies?
- Methodological Approach : Modify lipophilicity via substituent engineering (e.g., halogenation, thioether linkages) to enhance blood-brain barrier penetration. Evaluate bioavailability using in situ perfusion models and measure brain-to-plasma ratios via LC-MS/MS. Assess metabolic stability in liver microsomes and plasma protein binding using equilibrium dialysis .
- Data Interpretation : Prioritize derivatives with logP values between 1–3 and low polar surface area (<80 Ų) for optimal CNS delivery .
Q. How can conflicting data on this compound’s neuroprotective versus pro-carcinogenic effects be reconciled?
- Methodological Approach : Conduct transcriptomic (RNA-seq) and proteomic (LC-MS/MS) analyses in neuronal and cancer cell lines treated with the compound. Focus on pathways like apoptosis (Bcl-2/Bax ratio), oxidative stress (Nrf2/ARE signaling), and DNA repair (γH2AX foci). Use isoform-specific inhibitors (e.g., A1 vs. A2A receptor antagonists) to dissect receptor-mediated effects .
Q. What experimental designs are critical for validating this compound derivatives as PET radiotracers for adenosine receptors?
- Methodological Approach : Radiolabel derivatives (e.g., C or F) and perform dynamic PET imaging in non-human primates or transgenic rodent models. Quantify binding potential (BP) in A2A-rich regions (striatum, putamen) using reference tissue models (e.g., cerebellum). Compare specificity with existing tracers (e.g., C-TMSX) via blocking studies with selective antagonists .
Methodological Challenges and Solutions
Q. How can researchers mitigate batch-to-batch variability in synthesizing 8-substituted this compound derivatives?
- Solution : Standardize reaction conditions (temperature, solvent purity, catalyst ratios) and employ real-time monitoring (e.g., in situ FTIR or Raman spectroscopy). Validate synthetic routes using orthogonal techniques (NMR, X-ray crystallography) and implement quality control protocols (e.g., ≥95% purity by HPLC) .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
